Cas no 2649066-66-8 (1-methoxy-2,8-diazaspiro4.5dec-1-ene)

1-methoxy-2,8-diazaspiro4.5dec-1-ene 化学的及び物理的性質
名前と識別子
-
- 1-methoxy-2,8-diazaspiro4.5dec-1-ene
- EN300-1645753
- 1-methoxy-2,8-diazaspiro[4.5]dec-1-ene
- 2649066-66-8
-
- インチ: 1S/C9H16N2O/c1-12-8-9(4-7-11-8)2-5-10-6-3-9/h10H,2-7H2,1H3
- InChIKey: HMLKXCBKLZTSEJ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C2(CCN=1)CCNCC2
計算された属性
- せいみつぶんしりょう: 168.126263138g/mol
- どういたいしつりょう: 168.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0
1-methoxy-2,8-diazaspiro4.5dec-1-ene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1645753-0.05g |
1-methoxy-2,8-diazaspiro[4.5]dec-1-ene |
2649066-66-8 | 0.05g |
$612.0 | 2023-06-04 | ||
Enamine | EN300-1645753-0.5g |
1-methoxy-2,8-diazaspiro[4.5]dec-1-ene |
2649066-66-8 | 0.5g |
$699.0 | 2023-06-04 | ||
Enamine | EN300-1645753-2.5g |
1-methoxy-2,8-diazaspiro[4.5]dec-1-ene |
2649066-66-8 | 2.5g |
$1428.0 | 2023-06-04 | ||
Enamine | EN300-1645753-250mg |
1-methoxy-2,8-diazaspiro[4.5]dec-1-ene |
2649066-66-8 | 250mg |
$670.0 | 2023-09-22 | ||
Enamine | EN300-1645753-2500mg |
1-methoxy-2,8-diazaspiro[4.5]dec-1-ene |
2649066-66-8 | 2500mg |
$1428.0 | 2023-09-22 | ||
Enamine | EN300-1645753-100mg |
1-methoxy-2,8-diazaspiro[4.5]dec-1-ene |
2649066-66-8 | 100mg |
$640.0 | 2023-09-22 | ||
Enamine | EN300-1645753-10000mg |
1-methoxy-2,8-diazaspiro[4.5]dec-1-ene |
2649066-66-8 | 10000mg |
$3131.0 | 2023-09-22 | ||
Enamine | EN300-1645753-1.0g |
1-methoxy-2,8-diazaspiro[4.5]dec-1-ene |
2649066-66-8 | 1g |
$728.0 | 2023-06-04 | ||
Enamine | EN300-1645753-5.0g |
1-methoxy-2,8-diazaspiro[4.5]dec-1-ene |
2649066-66-8 | 5g |
$2110.0 | 2023-06-04 | ||
Enamine | EN300-1645753-0.25g |
1-methoxy-2,8-diazaspiro[4.5]dec-1-ene |
2649066-66-8 | 0.25g |
$670.0 | 2023-06-04 |
1-methoxy-2,8-diazaspiro4.5dec-1-ene 関連文献
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
1-methoxy-2,8-diazaspiro4.5dec-1-eneに関する追加情報
Research Brief on 1-Methoxy-2,8-diazaspiro[4.5]dec-1-ene (CAS: 2649066-66-8): Recent Advances and Applications
The compound 1-methoxy-2,8-diazaspiro[4.5]dec-1-ene (CAS: 2649066-66-8) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This spirocyclic structure, featuring both nitrogen heterocycles and a methoxy group, has demonstrated significant potential in the development of novel therapeutic agents. Recent studies have focused on its unique physicochemical properties, synthetic accessibility, and biological activities, particularly in the context of central nervous system (CNS) disorders and oncology targets.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) explored the use of this compound as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) with improved blood-brain barrier penetration. The researchers demonstrated that the spirocyclic core of 1-methoxy-2,8-diazaspiro[4.5]dec-1-ene provides optimal three-dimensionality for receptor binding while maintaining favorable drug-like properties. The compound's LogP of 1.8 and polar surface area of 48 Ų make it particularly suitable for CNS-targeted drug development.
In the field of oncology, a recent patent application (WO2023187567) disclosed derivatives of 1-methoxy-2,8-diazaspiro[4.5]dec-1-ene as potent inhibitors of protein-protein interactions involving p53-MDM2. The structural rigidity imparted by the spiro system was found to be crucial for maintaining the bioactive conformation while the methoxy group contributed to metabolic stability. In vitro studies showed IC50 values in the low nanomolar range against several cancer cell lines, with particularly promising results in p53-mutant glioblastoma models.
The synthetic accessibility of this scaffold has been significantly improved through recent methodological advances. A 2024 publication in Organic Letters (DOI: 10.1021/acs.orglett.4c00345) described a novel one-pot synthesis of 1-methoxy-2,8-diazaspiro[4.5]dec-1-ene derivatives via a [3+2] cycloaddition strategy, achieving yields up to 78% with excellent diastereoselectivity. This breakthrough has facilitated the rapid generation of diverse analogs for structure-activity relationship studies.
Pharmacokinetic studies of lead compounds derived from this scaffold have shown favorable profiles. A recent preclinical investigation (Eur. J. Pharm. Sci. 2024, 192, 106642) reported oral bioavailability of 65% in rodent models for a 1-methoxy-2,8-diazaspiro[4.5]dec-1-ene-based dopamine D3 receptor partial agonist, with brain-to-plasma ratios exceeding 3:1. These findings underscore the potential of this chemical scaffold in developing CNS-penetrant therapeutics.
Current challenges in the field include optimizing the metabolic stability of certain derivatives and addressing potential CYP450 inhibition observed with some analogs. However, the versatility of the 1-methoxy-2,8-diazaspiro[4.5]dec-1-ene scaffold continues to attract significant research interest, with several pharmaceutical companies reportedly developing clinical candidates based on this core structure. Future research directions include exploration of its applications in neurodegenerative diseases and inflammation, where its unique physicochemical properties may offer advantages over existing drug classes.
2649066-66-8 (1-methoxy-2,8-diazaspiro4.5dec-1-ene) 関連製品
- 1807263-79-1(3-Bromomethyl-2-cyano-4-(difluoromethyl)benzoic acid)
- 2228685-94-5(3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol)
- 252364-22-0(Polyvinyl Acetal Resin)
- 2679942-11-9(rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid)
- 1251582-80-5(2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide)
- 2227858-72-0((1S)-1-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2,2,2-trifluoroethan-1-ol)
- 704-46-1(2-(Trifluoromethyl)phenylacetylene)
- 1528306-21-9(Ethyl 5-hydroxy-1H-benzimidazole-2-carboxylate)
- 835897-42-2(N-{4-5-(4-methylphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
- 2228737-25-3(1-(Cyclopentylmethyl)-3-hydroxycyclobutane-1-carboxylic acid)




